molecular formula C12H15NO4 B8449206 [2-(4-Hydroxy-phenyl)-acetyl amino]-acetic acid ethyl ester

[2-(4-Hydroxy-phenyl)-acetyl amino]-acetic acid ethyl ester

Cat. No.: B8449206
M. Wt: 237.25 g/mol
InChI Key: APKLHWOBSIMIKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[2-(4-Hydroxy-phenyl)-acetyl amino]-acetic acid ethyl ester is a useful research compound. Its molecular formula is C12H15NO4 and its molecular weight is 237.25 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H15NO4

Molecular Weight

237.25 g/mol

IUPAC Name

ethyl 2-[[2-(4-hydroxyphenyl)acetyl]amino]acetate

InChI

InChI=1S/C12H15NO4/c1-2-17-12(16)8-13-11(15)7-9-3-5-10(14)6-4-9/h3-6,14H,2,7-8H2,1H3,(H,13,15)

InChI Key

APKLHWOBSIMIKW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CNC(=O)CC1=CC=C(C=C1)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

DIPEA (441 mg, 0.6 ml, 3.41 mmol) was added to a stirred solution of 4-hydroxyphenyl acetic acid (104 mg, 0.68 mmol) in DMF (4 mL). HOBT (101 mg, 0.748 mmol) and EDCI.HCl (245 mg, 1.28 mmol) were added at room temperature. After 2 minutes glycine ethyl ester hydrochloride (114.5 mg, 0.82 mmol) was added. The resulting mixture was stirred at room temperature for 24 hours. Water was then added, and the product was extracted with EtOAc. The organic layer was washed with brine, dried over Na2SO4 and concentrated under reduced pressure to afford 172 mg of [2-(4-hydroxy-phenyl)-acetyl amino]-acetic acid ethyl ester). LC-MS purity: 81.298%, HPLC purity 93.36%. 1H NMR (CDCl3): δ 7.1 (d, 2H), 6.8 (d, 2H), 6.0 (bs, 1H), 4.15 (q, 2H), 4.0 (d, 2H), 3.5 (s, 2H), 1.2 (t, 3H).
Name
Quantity
0.6 mL
Type
reactant
Reaction Step One
Quantity
104 mg
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Name
Quantity
101 mg
Type
reactant
Reaction Step Two
Quantity
245 mg
Type
reactant
Reaction Step Two
Quantity
114.5 mg
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

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